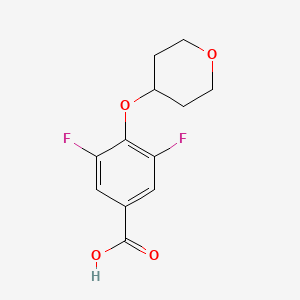

3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid

Description

3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid (CAS: 1275432-84-2) is a fluorinated benzoic acid derivative with a tetrahydropyran (oxane) ether substituent at the para position. Its molecular weight is 258.22 g/mol . Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical properties . The fluorine atoms at the 3,5 positions enhance electronegativity and metabolic stability, while the oxan-4-yloxy group introduces steric bulk and influences lipophilicity .

Properties

IUPAC Name |

3,5-difluoro-4-(oxan-4-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O4/c13-9-5-7(12(15)16)6-10(14)11(9)18-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLUDKLZKJXPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid typically involves the reaction of 3,5-difluorobenzoic acid with oxan-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the oxan-4-yloxy group. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions produce carboxylate and alcohol derivatives, respectively .

Scientific Research Applications

3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The oxan-4-yloxy group may also play a role in its biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid and its analogs:

Key Observations:

- Ring Size Effects : The 6-membered oxane ring reduces steric strain compared to the 3-membered oxetane analog, which may impact synthetic accessibility and stability .

- Electron Effects : Fluorine substituents lower the pKa of the carboxylic acid group, enhancing solubility in basic media .

a) Biosensor Interactions

- Substituent position (para vs. meta/ortho) significantly affects biosensor recognition. The para-substituted oxan-4-yloxy group in the target compound may enhance binding affinity in biosensors designed for benzoic acid derivatives, as seen in orthologous systems .

- Fluorine atoms at 3,5 positions could reduce metabolic degradation, extending half-life in biological systems .

b) Extraction and Solubility

- Benzoic acid derivatives with larger distribution coefficients (e.g., fluorinated analogs) are extracted more efficiently in emulsion liquid membranes. The oxan-4-yloxy group likely improves membrane phase partitioning compared to polar substituents like hydroxyl .

c) Toxicity Predictions

- Quantitative structure-toxicity relationship (QSTR) models suggest that zero- and first-order connectivity indices (0JA, 1JA) correlate with oral LD50 in mice for benzoic acid derivatives . The fluorine and oxane substituents in the target compound may modulate these indices, though specific toxicity data are lacking.

Biological Activity

3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of fluorine atoms and an oxan-4-yloxy moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by empirical data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoic acid core with two fluorine substituents and an oxan-4-yloxy group.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study focusing on various benzoic acid derivatives demonstrated that certain compounds could inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The effectiveness of these compounds was assessed at concentrations ranging from 2 mM to 3 mM, where notable inhibition rates were recorded .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Concentration (mM) | Inhibition Rate (%) |

|---|---|---|

| This compound | 2 | TBD |

| 2-Amino-4-chlorobenzoic acid | 3 | 67 |

| 4-Amino-2-chlorobenzoic acid | 3 | 28 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives has also been explored. Compounds similar to this compound have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

In silico studies have suggested that benzoic acid derivatives can interact with key proteins involved in cancer progression. For instance, computational docking studies have indicated that these compounds may bind effectively to targets such as cathepsins B and L, which play roles in tumor metastasis and invasion . The activation of the ubiquitin-proteasome pathway (UPP) by these compounds suggests a potential mechanism for their anticancer activity.

Table 2: Anticancer Activity of Related Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) | Activity Level |

|---|---|---|---|

| 3-Chloro-4-methoxybenzoic acid | Cathepsin B | -8.5 | High |

| This compound | TBD | TBD | TBD |

Case Studies

- Study on Biofilm Inhibition : A study investigated the effects of various benzoic acid derivatives on biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass when treated with certain derivatives, emphasizing the potential application of these compounds in treating bacterial infections .

- In Silico Evaluation : Computational models have been employed to predict the interaction of benzoic acid derivatives with cancer-related proteins. The findings suggest that these compounds could serve as lead candidates for further drug development aimed at targeting cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.